N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine
Overview
Description
N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine, also known as PD173074, is a small molecule inhibitor that targets fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that play a crucial role in the regulation of cell growth, differentiation, and survival. PD173074 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine exerts its effects by inhibiting the activity of FGFRs. FGFRs are transmembrane receptors that bind to fibroblast growth factors (FGFs) and activate downstream signaling pathways that regulate cell growth, differentiation, and survival. This compound binds to the ATP-binding site of FGFRs and prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of FGFRs and downstream signaling pathways, leading to decreased cell growth and survival. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity. In addition, this compound has been studied for its potential applications in other diseases such as pulmonary fibrosis and retinal degeneration.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential therapeutic applications in cancer and other diseases. However, one limitation is that it may have off-target effects on other receptor tyrosine kinases. In addition, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and potency.
Future Directions
There are several future directions for the study of N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine. One direction is the development of more potent and selective FGFR inhibitors. Another direction is the investigation of the potential applications of this compound in other diseases such as pulmonary fibrosis and retinal degeneration. In addition, the combination of this compound with other anti-cancer agents may enhance its therapeutic efficacy. Overall, this compound has significant potential as a therapeutic agent for the treatment of cancer and other diseases, and further research is needed to fully explore its potential.
Scientific Research Applications
N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity. In addition, this compound has been studied for its potential applications in other diseases such as pulmonary fibrosis and retinal degeneration.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2,6-diphenylpyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-27-20-14-12-19(13-15-20)24-22-16-21(17-8-4-2-5-9-17)25-23(26-22)18-10-6-3-7-11-18/h2-16H,1H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXMUXNKMBFKBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.